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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red, a valuable ratiometric fluorescent

indicator for the quantitative measurement of intracellular calcium ([Ca²⁺]i). Fura Red's unique

spectral properties, including its excitation in the visible range and long-wavelength emission,

make it a powerful tool in cellular biology, particularly for studies involving multicolor analysis

and for minimizing cellular autofluorescence and phototoxicity. This document details its

mechanism of action, key spectral and chemical properties, experimental protocols for its use,

and its application in studying cellular signaling pathways.

Core Principles of Fura Red as a Ratiometric
Indicator
Fura Red is an analog of the well-known UV-excitable calcium indicator, Fura-2. Its key

advantage lies in its visible light excitability, which reduces potential photodamage to cells

compared to UV-excitable dyes.[1] As a ratiometric indicator, Fura Red allows for the accurate

determination of intracellular calcium concentrations, largely independent of variations in dye

concentration, cell thickness, or photobleaching.[2]

The ratiometric capability of Fura Red stems from the spectral shift it undergoes upon binding

to Ca²⁺. Uniquely, upon chelation of Ca²⁺, the fluorescence emission of Fura Red decreases

when excited at approximately 488 nm.[3][4] For ratiometric measurements, two different

excitation wavelengths are typically used. For instance, in flow cytometry, excitation by a violet
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laser (e.g., 406 nm) results in an increasing signal with higher Ca²⁺, while excitation with a

green laser (e.g., 532 nm) leads to a decreasing signal.[5][6] The ratio of the fluorescence

intensities at these two wavelengths provides a quantitative measure of the intracellular

calcium concentration.

Quantitative Data
The following tables summarize the key quantitative properties of Fura Red, providing essential

data for experimental design and analysis.

Table 1: Spectral Properties of Fura Red

State
Excitation Wavelength
(nm)

Emission Wavelength (nm)

Ca²⁺ Bound ~435[1][7] ~639-660[3][7][8][9]

Ca²⁺ Free ~470-488[10] ~650-660[8][9]

Table 2: Physicochemical Properties of Fura Red

Property Value

Dissociation Constant (Kd) for Ca²⁺ 1.1-1.6 µM (in myoplasm)[11][12]

Formulations Available
Membrane-permeant AM ester, membrane-

impermeant salt derivative[3][4]

Note on Kd: The apparent dissociation constant of Fura Red for Ca²⁺ can be influenced by the

intracellular environment, such as protein binding, viscosity, and temperature.[11][12]

Therefore, in situ calibration is highly recommended for accurate quantitative measurements.

Experimental Protocols
Accurate measurement of intracellular calcium using Fura Red requires careful adherence to

established protocols for dye loading, calibration, and data acquisition.
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Protocol 1: Fura Red-AM Ester Loading in Live Cells
This protocol is a general guideline and should be optimized for specific cell types and

experimental conditions.

Materials:

Fura Red, AM (Acetoxymethyl ester)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127 (10% w/v in distilled water)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, to prevent dye leakage)

Procedure:

Prepare Stock Solutions:

Prepare a 2 to 5 mM stock solution of Fura Red, AM in anhydrous DMSO.[10] Store in

small aliquots at -20°C, protected from light.

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water. This surfactant

aids in the dispersion of the nonpolar Fura Red, AM in aqueous media.

(Optional) Prepare a 25 mM stock solution of probenecid.

Prepare Loading Solution:

On the day of the experiment, thaw an aliquot of the Fura Red, AM stock solution.

Prepare a working solution with a final Fura Red, AM concentration of 2 to 5 µM in your

chosen physiological buffer (e.g., HBSS).[10]

To aid in dye solubilization, first mix the Fura Red, AM stock solution with an equal volume

of 10% Pluronic® F-127 solution before diluting into the buffer. The recommended final

concentration of Pluronic® F-127 is 0.02% to 0.04%.
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(Optional) If your cells express organic anion transporters that can extrude the dye, add

probenecid to the loading solution for a final in-well concentration of 0.5-1 mM.[10]

Cell Loading:

Culture cells on coverslips or in a microplate overnight.

Replace the culture medium with the Fura Red, AM loading solution.

Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary

between cell lines.[10]

Washing and De-esterification:

After incubation, wash the cells with fresh, pre-warmed buffer (containing probenecid, if

used) to remove extracellular dye.

Incubate the cells for an additional 30 minutes at room temperature to allow for the

complete de-esterification of the Fura Red, AM by intracellular esterases, which traps the

active dye within the cells.[13]

Protocol 2: In Situ Calibration of Fura Red
(Determination of Rmin and Rmax)
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is

necessary to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

Fura Red-loaded cells

Calcium-free buffer (e.g., HBSS with 5-10 mM EGTA)

High-calcium buffer (e.g., HBSS with 10 mM CaCl₂)

Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187) at a final concentration of 5-10 µM

Procedure:
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Baseline Measurement: Record the baseline fluorescence ratio from the Fura Red-loaded

cells in a standard physiological buffer.

Determination of Rmax (Maximum Ratio):

Perfuse the cells with the high-calcium buffer.

Add the calcium ionophore to equilibrate the intracellular and extracellular Ca²⁺

concentrations.

Record the stable, maximal fluorescence ratio. This value represents Rmax.[14]

Determination of Rmin (Minimum Ratio):

Thoroughly wash the cells with the calcium-free buffer containing the calcium ionophore.

Record the stable, minimal fluorescence ratio. This value represents Rmin.[14]

Protocol 3: Calculation of Intracellular Calcium
Concentration
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:[15]

[16][17]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

[Ca²⁺]i is the intracellular free calcium concentration.

Kd is the dissociation constant of Fura Red for Ca²⁺.

R is the experimentally measured fluorescence ratio.

Rmin is the fluorescence ratio in the absence of Ca²⁺.

Rmax is the fluorescence ratio at Ca²⁺ saturation.
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Sf2 / Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the Ca²⁺-

free and Ca²⁺-bound forms of the indicator, respectively. This value needs to be determined

experimentally during the in situ calibration.

Visualizing Signaling Pathways and Experimental
Workflows
Gαq-Protein Coupled Receptor (GPCR) Signaling
Pathway
Many cellular processes, including those in drug discovery, involve the activation of G-protein

coupled receptors (GPCRs) that lead to the mobilization of intracellular calcium. The Gαq

pathway is a primary route for this process.

Caption: Gαq-mediated calcium mobilization pathway.

This signaling cascade begins with an agonist binding to a Gαq-coupled receptor, leading to

the activation of Phospholipase C (PLC).[7][18] PLC then cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,

triggering the release of stored calcium into the cytoplasm.[18] This increase in intracellular

calcium, which can be precisely measured using Fura Red, initiates a variety of downstream

cellular responses.

Experimental Workflow for Intracellular Calcium
Measurement
The following diagram illustrates the logical flow of an experiment to measure intracellular

calcium using Fura Red.
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Preparation

Dye Loading

Measurement & Analysis

1. Prepare Cells
(Culture on coverslips/plate)

2. Prepare Reagents
(Fura Red-AM, Pluronic F-127, Buffers)

3. Load Cells with Fura Red-AM
(30-60 min at 37°C)

4. Wash Cells
(Remove extracellular dye)

5. De-esterification
(30 min at RT)

6. Setup Microscope/Flow Cytometer

7. Record Baseline Fluorescence Ratio

8. Add Stimulus
(e.g., GPCR Agonist)

9. Record Fluorescence Ratio Change

10. In Situ Calibration (Rmin, Rmax)

11. Calculate [Ca²⁺]i
(Grynkiewicz Equation)

Click to download full resolution via product page

Caption: Experimental workflow for [Ca²⁺]i measurement with Fura Red.
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This workflow outlines the key steps from cell preparation and dye loading to data acquisition

and analysis. Each step is critical for obtaining reliable and reproducible results.

Conclusion
Fura Red stands as a robust and versatile tool for the ratiometric measurement of intracellular

calcium. Its visible light excitation and long-wavelength emission offer significant advantages in

minimizing phototoxicity and autofluorescence, making it particularly suitable for sensitive cell

types and for experiments requiring the simultaneous use of other fluorescent probes. By

following the detailed protocols for loading, calibration, and data analysis presented in this

guide, researchers can effectively harness the capabilities of Fura Red to investigate the

intricate dynamics of calcium signaling in a wide range of biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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